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molecular formula C6H5BrO2S B074558 Methyl 4-bromothiophene-3-carboxylate CAS No. 78071-37-1

Methyl 4-bromothiophene-3-carboxylate

Cat. No. B074558
M. Wt: 221.07 g/mol
InChI Key: MNOCCIFVTOUKEG-UHFFFAOYSA-N
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Patent
US08530663B2

Procedure details

A solution of isopropylmagnesium chloride (1.0 g, 9.7 mmol, 1.2 eq.) in THF (5 mL) was added to a solution of 3,4-dibromo-thiophene (2 g, 8.3 mmol, 1.0 eq.) in THF (15 mL), and stirred for 3 hours while the temperature was maintained at 0-5° C. in an ice/salt bath. Methyl chloroformate (1.6 g, 16.9 mmol, 2 eq.) was added dropwise with stirring. The resulting solution was stirred for an additional 16 hours at room temperature. The reaction was then quenched with water (1 mL). The resulting mixture was concentrated under vacuum, then diluted with EtOAc (50 mL). The resulting mixture was washed 1N HCl (1×100 mL) and saturated aqueous NaCl (2×100). The organic layer was concentrated to provide a crude residue, which was applied onto a silica gel column and eluted with EtOAc/PE (1:50) to yield 4-bromothiophene-3-carboxylic acid methyl ester (1.0 g) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[C:11]([Br:12])=[CH:10][S:9][CH:8]=1.Cl[C:14]([O:16][CH3:17])=[O:15]>C1COCC1>[CH3:17][O:16][C:14]([C:7]1[C:11]([Br:12])=[CH:10][S:9][CH:8]=1)=[O:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for an additional 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (1 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
The resulting mixture was washed 1N HCl (1×100 mL) and saturated aqueous NaCl (2×100)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude residue, which
WASH
Type
WASH
Details
eluted with EtOAc/PE (1:50)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=CSC=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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